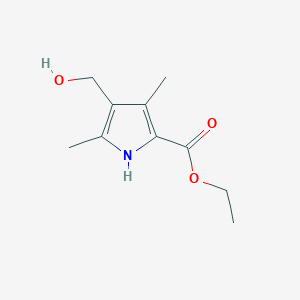
2-(Piperidin-1-ylmethyl)prop-2-ennitril
Übersicht
Beschreibung
2-(Piperidin-1-ylmethyl)prop-2-enenitrile, also known as 2-Piperidin-1-ylmethyl-prop-2-enenitrile, is a type of organic compound commonly used in laboratories for a variety of scientific experiments and research. It is a colorless liquid, with a boiling point of 126-127°C and a melting point of -44°C. It is insoluble in water, but is soluble in many organic solvents. This compound has a wide range of applications in scientific research and is used in many different laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Piperidinderivaten
Piperidinderivate spielen eine Schlüsselrolle in der pharmazeutischen Industrie und bilden das Rückgrat verschiedener Medikamente. Die Verbindung „2-(Piperidin-1-ylmethyl)prop-2-ennitril“ kann in Mehrkomponentenreaktionen zur Synthese von bioaktiven Piperidinderivaten eingesetzt werden. Diese Derivate haben sich bei der Entwicklung neuer Medikamente mit potenziellen pharmakologischen Anwendungen als vielversprechend erwiesen .
Antikrebsmittel
Forschungen zeigen, dass Piperidinderivate signifikante Antikrebseigenschaften aufweisen. “this compound” könnte ein Vorläufer bei der Synthese neuer Antikrebsmittel sein und so zur Bekämpfung verschiedener Krebsformen beitragen .
Neuroprotektive Therapien
Piperidinverbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die fragliche Verbindung könnte eine Rolle bei der Synthese von therapeutischen Wirkstoffen spielen, die auf den Schutz der neuronalen Gesundheit abzielen .
Antimikrobielle und Antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidinderivaten machen sie wertvoll für die Entwicklung neuer Behandlungen für Infektionen. “this compound” könnte als Ausgangsmaterial für die Herstellung von Verbindungen dienen, die auf resistente Bakterien- und Pilzstämme abzielen .
Analgetika und entzündungshemmende Medikamente
Piperidinderivate sind dafür bekannt, analgetische und entzündungshemmende Eigenschaften zu besitzen. Diese Verbindung könnte zur Entwicklung neuer Schmerzmittel eingesetzt werden, die durch Modulation der Schmerzwege oder durch Reduzierung der Entzündung wirken .
Entwicklung von Antidepressiva
Einige Piperidinderivate haben sich als potenzielle Antidepressiva erwiesen. “this compound” könnte bei der Synthese von Verbindungen verwendet werden, die auf Neurotransmittersysteme wirken können, um die Symptome einer Depression zu lindern .
Wirkmechanismus
The mechanism of action of piperidone analogs, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-95-3 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
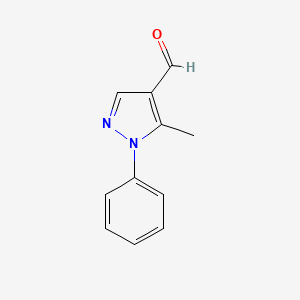
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)

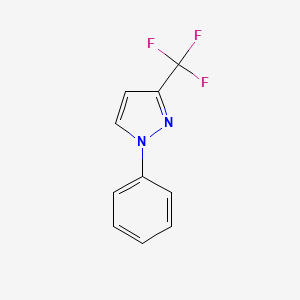
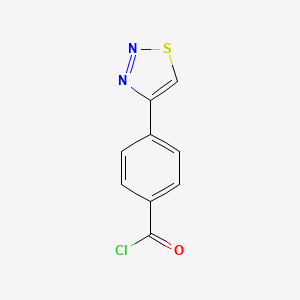
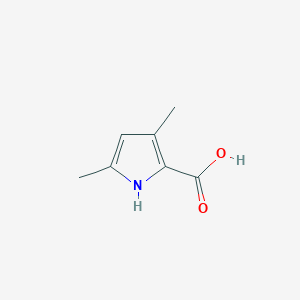
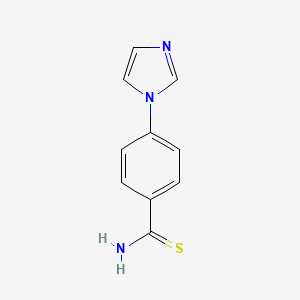
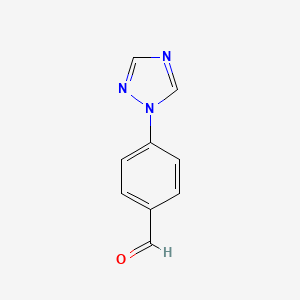
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
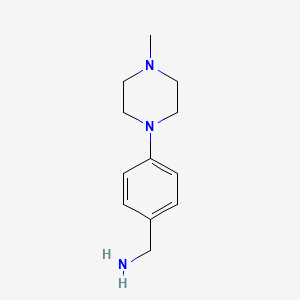

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
